Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-)
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Overview
Description
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is a complex compound with a molecular formula of C34H30CoLiN6O8S2 and a molecular weight of 780.70 g/mol . This compound is known for its intricate structure, which includes a cobalt center coordinated with azo and sulfonamide ligands. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 4-hydroxy-3-nitrobenzenesulfonamide to form the azo compound.
Reduction: The nitro group in the azo compound is then reduced to an amine group.
Complexation with Cobalt: The resulting amine-azo compound is then complexed with cobalt(II) ions in the presence of lithium ions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:
Large-scale Diazotization and Coupling: Using industrial reactors to carry out the diazotization and coupling reactions.
Efficient Reduction: Employing catalytic hydrogenation for the reduction step.
Complexation: Using continuous flow reactors for the complexation step to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cobalt.
Reduction: It can also be reduced, particularly the azo group, which can be converted back to the corresponding amine.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to higher oxidation states of cobalt, while reduction can yield amine derivatives .
Scientific Research Applications
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: Used in the development of advanced materials, including dyes and pigments.
Mechanism of Action
The mechanism by which Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and DNA.
Pathways Involved: It can modulate oxidative stress pathways and influence cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cobalt bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]: Similar structure but without lithium.
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-benzenesulfonamidato(2-)]cobaltate(1-): Similar but lacks the methyl group on the benzene ring.
Uniqueness
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is unique due to the presence of both lithium and cobalt, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
83804-08-4 |
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Molecular Formula |
C34H30CoLiN6O8S2+ |
Molecular Weight |
780.7 g/mol |
IUPAC Name |
lithium;cobalt;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/2C17H15N3O4S.Co.Li/c2*1-18-25(23,24)12-7-9-15(21)14(10-12)19-20-17-13-5-3-2-4-11(13)6-8-16(17)22;;/h2*2-10,18,21-22H,1H3;;/q;;;+1 |
InChI Key |
LMJJKZVZOFXNLD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Co] |
Origin of Product |
United States |
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